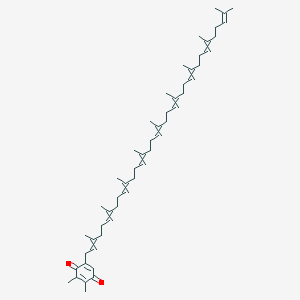

Plastoquinone 9

Description

Properties

IUPAC Name |

2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUYMLZIRPABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H80O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Plastoquinone 9

Precursor Synthesis

The assembly of PQ-9 begins with the independent synthesis of its aromatic head group precursor, homogentisate (B1232598) (HGA), and its nine-unit isoprenoid tail, solanesyl diphosphate (B83284) (SPP).

The aromatic precursor for PQ-9, homogentisate, is derived from the amino acid L-tyrosine. nih.gov This conversion is a key step in tyrosine catabolism and serves as a critical branch point, channeling this amino acid into the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E). researchgate.net

The process involves two primary enzymatic steps:

Conversion of Tyrosine to 4-hydroxyphenylpyruvate (HPP): The initial step in the pathway is the conversion of tyrosine to HPP. researchgate.netnih.gov

Formation of Homogentisate: HPP is then converted to homogentisate through the action of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme catalyzes the oxidative decarboxylation of HPP to form HGA. researchgate.net In plants, HPPD activity is predominantly localized within the chloroplasts, with the highest specific activity found in the envelope membranes. uni-muenchen.de

| Enzyme | Substrate | Product | Cellular Location (Plants) |

|---|---|---|---|

| Tyrosine aminotransferase | L-Tyrosine | 4-hydroxyphenylpyruvate (HPP) | Chloroplasts, Peroxisomes |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-hydroxyphenylpyruvate (HPP) | Homogentisate (HGA) | Chloroplasts (Stroma and Envelope Membranes) |

The nine-unit isoprenoid side chain of PQ-9 is derived from solanesyl diphosphate (SPP, C45). nih.gov SPP is synthesized through the general isoprenoid pathway, which generates the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These C5 units are sequentially added to a growing polyprenyl chain by enzymes known as prenyltransferases, specifically solanesyl diphosphate synthase (SPS). nih.govnih.gov

In plants, the biosynthesis of these isoprenoid precursors occurs via two distinct pathways located in different cellular compartments: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway. nih.govnih.gov

The MEP pathway, also known as the non-mevalonate pathway, is localized in the plastids of plant cells. nih.govnih.gov This pathway is the primary source of IPP and DMAPP for the biosynthesis of plastid-localized isoprenoids, including the solanesyl side chain of plastoquinone-9. nih.govresearchgate.net The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. researchgate.netnih.gov Research indicates that the biosynthesis of solanesol, the alcohol form of the solanesyl group, is formed via the MEP pathway within plastids. nih.gov

The MVA pathway operates in the cytoplasm and is primarily responsible for the synthesis of sterols, sesquiterpenes, and the prenyl chains of ubiquinone. nih.gov While the MEP pathway is the main contributor to PQ-9's side chain, there is evidence of "crosstalk" between the MVA and MEP pathways. nih.govresearchgate.net This interaction involves the exchange of isoprenoid intermediates between the cytoplasm and plastids, meaning some C5 units derived from the MVA pathway can potentially be incorporated into plastidial isoprenoids like PQ-9. nih.govresearchgate.net However, for plastoquinone (B1678516), the MEP pathway is considered the dominant contributor. nih.gov

| Pathway | Cellular Compartment | Primary Isoprenoid Products | Contribution to PQ-9 |

|---|---|---|---|

| MEP Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids, Plastoquinone side chain | Major |

| MVA Pathway | Cytoplasm | Sterols, Sesquiterpenes, Ubiquinone side chain | Minor (via pathway crosstalk) |

Solanesyl Diphosphate (SPP) Formation via Isoprenoid Pathways

Condensation and Subsequent Modifications

Once the two precursors, HGA and SPP, are synthesized, they are joined together in a crucial condensation reaction.

The condensation of homogentisate and solanesyl diphosphate is catalyzed by the enzyme homogentisate solanesyltransferase (HST), also referred to as homogentisate prenyltransferase. nih.govnih.gov This enzyme is located at the inner envelope membrane of chloroplasts. portlandpress.com HST catalyzes the prenylation of HGA with the C45 solanesyl group from SPP, which also involves a decarboxylation of the HGA molecule. nih.govportlandpress.com This reaction forms the first dedicated intermediate in the PQ-9 biosynthetic pathway, 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ). nih.gov Studies on HST from various species, including Arabidopsis thaliana and Spinacia oleracea, have shown that while it preferentially uses SPP, it can also utilize shorter chain prenyl diphosphates as substrates in vitro. nih.gov

Following the HST-catalyzed reaction, MSBQ undergoes a final methylation step, catalyzed by a specific methyltransferase, to produce the final product, plastoquinol-9 (B116176), the reduced form of plastoquinone-9. nih.govresearchgate.net

Role of Solanesyl Diphosphate Synthases (SPS1 and SPS2) in Side Chain Assembly

The biosynthesis of the solanesyl side chain of plastoquinone-9 (PQ-9) is a critical step, catalyzed by solanesyl diphosphate synthases (SPS). In the model plant Arabidopsis thaliana, two paralogous enzymes, AtSPS1 and AtSPS2, are responsible for assembling this C45 isoprenoid chain. nih.gov These enzymes are targeted to the plastids, the site of PQ-9 synthesis. nih.govresearchgate.net

In rice (Oryza sativa), OsSPS1 and OsSPS2 have been identified with distinct roles and localizations. OsSPS1 is primarily located in the mitochondria and is involved in the synthesis of ubiquinone-9, while OsSPS2 is found in plastids and is responsible for PQ-9 biosynthesis. researchgate.netnih.gov This functional divergence highlights the specialized roles of SPS isoforms in different cellular compartments and metabolic pathways.

| Enzyme | Organism | Subcellular Localization | Primary Function |

| AtSPS1 | Arabidopsis thaliana | Plastids | Assembly of solanesyl side chain for a non-photoactive pool of PQ-9, precursor to plastochromanol-8. nih.gov |

| AtSPS2 | Arabidopsis thaliana | Plastids | Assembly of solanesyl side chain for the main photoactive pool of PQ-9. nih.govnih.gov |

| OsSPS1 | Oryza sativa | Mitochondria | Synthesis of the side chain for ubiquinone-9. researchgate.netnih.gov |

| OsSPS2 | Oryza sativa | Plastids | Synthesis of the side chain for plastoquinone-9. researchgate.netnih.gov |

Methylation Steps and Associated Methyltransferases

Following the condensation of the solanesyl side chain with the homogentisate head group to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), a crucial methylation step occurs to complete the synthesis of plastoquinol-9. researchgate.netwikipedia.org This reaction is catalyzed by a specific methyltransferase that adds a methyl group to the benzoquinol ring.

In Arabidopsis, the enzyme responsible for this methylation is VTE3, also known as MPBQ/MSBQ methyltransferase. researchgate.netnih.gov This enzyme is not exclusive to PQ-9 biosynthesis; it also participates in the synthesis of tocopherols (vitamin E), where it methylates 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). researchgate.netnih.gov The dual functionality of VTE3 highlights the close metabolic relationship between the plastoquinone and tocopherol biosynthetic pathways, which share the common precursor homogentisate. researchgate.net

The methyltransferase identified in the cyanobacterium Synechocystis sp. PCC6803 also exhibits this dual function, catalyzing the final methylation step in both plastoquinone and vitamin E biosynthesis. nih.gov Despite the conservation of this reaction, the methyltransferase enzymes in cyanobacteria and plants are highly divergent in their primary sequence, suggesting a case of convergent evolution for this particular enzymatic function. nih.gov

| Enzyme | Organism | Substrates | Pathway(s) |

| VTE3 (MPBQ/MSBQ Methyltransferase) | Arabidopsis thaliana | 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | Plastoquinone-9 Biosynthesis, Tocopherol Biosynthesis researchgate.netnih.gov |

| MPBQ/MSBQ Methyltransferase | Synechocystis sp. PCC6803 | MSBQ, MPBQ | Plastoquinone-9 Biosynthesis, Tocopherol Biosynthesis nih.gov |

Involvement of Fibrillins (e.g., FBN5) in Biosynthetic Pathway Organization

Fibrillins are lipid-associated proteins found in the plastids of all photosynthetic organisms. nih.gov While initially known for their role in carotenoid storage, recent research has uncovered their essential function in the organization and regulation of metabolic pathways, including the biosynthesis of PQ-9. nih.govnih.gov

In Arabidopsis, Fibrillin 5 (FBN5) has been identified as a crucial structural component for PQ-9 synthesis. nih.govnih.gov FBN5 is essential for plant growth and development, with homozygous fbn5-1 mutants being seedling-lethal. nih.gov FBN5 specifically interacts with both SPS1 and SPS2 within the chloroplasts. nih.govresearchgate.net This interaction is thought to play a structural role, potentially organizing the enzymes and facilitating the biosynthetic process. nih.gov

It is hypothesized that FBN5 binds to the hydrophobic solanesyl moiety produced by SPS1 and SPS2. This binding may stimulate the enzymatic activity of the synthases by helping to release the long-chain product from the active site, thereby maintaining substrate turnover. frontiersin.org Plants with defective FBN5 accumulate significantly less PQ-9 and its derivative, plastochromanol-8, leading to impaired photosynthetic performance. nih.gov This demonstrates that FBN5 is not just a passive structural element but an active participant required for the efficient biosynthesis of PQ-9. nih.govfrontiersin.org The function of FBN5 in PQ-9 biosynthesis appears to be conserved between monocots and eudicots, as the FBN5 ortholog in rice (OsFBN5) can complement the lethal phenotype of the Arabidopsis fbn5-1 mutant. frontiersin.org

Subcellular Localization of Plastoquinone 9 Biosynthesis

The biosynthesis of Plastoquinone-9 in plants is localized within the chloroplasts. nih.govportlandpress.com Specifically, the enzymatic reactions are associated with the inner envelope membrane of the chloroplasts. portlandpress.comuni-muenchen.de This localization is consistent with the function of PQ-9 as a mobile electron carrier within the thylakoid membranes, which are also housed within the chloroplast. frontiersin.org

Studies on spinach chloroplasts have shown that the prenylation of homogentisate with solanesyl diphosphate occurs at both the thylakoid and the envelope membranes. uni-muenchen.de However, the enzymes responsible for the synthesis of the precursors, including the formation of the solanesyl diphosphate side chain by SPS enzymes, are targeted to the chloroplasts. researchgate.net The final methylation step is also localized to the inner chloroplast envelope. nih.gov While the primary site of synthesis is the chloroplast, there is some evidence suggesting that the endoplasmic reticulum and Golgi apparatus may be involved in the transport of PQ-9 to the plastids, indicating a complex interplay between multiple cellular compartments to ensure the proper distribution of this essential molecule. nih.gov

Comparative Biosynthesis across Photosynthetic Organisms

Differences in Pathway Between Plants and Cyanobacteria

While both plants and cyanobacteria perform oxygenic photosynthesis and utilize plastoquinone, their biosynthetic pathways for PQ-9 show significant differences. portlandpress.comnih.gov In plants, the aromatic head group of PQ-9 is derived from homogentisate, which is synthesized from tyrosine. wikipedia.org

In contrast, studies on the cyanobacterium Synechocystis sp. PCC 6803 have revealed that it uses a different aromatic precursor: 4-hydroxybenzoate (B8730719). portlandpress.comnih.gov This indicates a fundamental divergence in the initial steps of the pathway. Consequently, the enzyme that catalyzes the prenylation of the aromatic ring also differs. In plants, a homogentisate solanesyltransferase condenses homogentisate with solanesyl diphosphate. nih.gov Cyanobacteria, however, utilize a novel 4-hydroxybenzoate solanesyltransferase (encoded by the slr0926 gene in Synechocystis) for this step. portlandpress.comportlandpress.com

| Feature | Plants | Cyanobacteria (Synechocystis sp. PCC 6803) |

| Aromatic Precursor | Homogentisate wikipedia.org | 4-hydroxybenzoate portlandpress.comnih.gov |

| Prenylating Enzyme | Homogentisate solanesyltransferase nih.gov | 4-hydroxybenzoate solanesyltransferase portlandpress.comportlandpress.com |

Evolutionary Origins of this compound Biosynthetic Enzymes

The differences in the PQ-9 biosynthetic pathways between plants and cyanobacteria provide insights into the evolutionary origins of the involved enzymes. The pathway in plants, which utilizes homogentisate, is thought to be the ancestral pathway for photosynthetic eukaryotes.

The 4-hydroxybenzoate solanesyltransferase found in cyanobacteria, such as Slr0926 in Synechocystis, appears to have evolved from bacterial 4-hydroxybenzoate prenyltransferases that are involved in ubiquinone biosynthesis. portlandpress.comnih.gov This suggests that during the course of evolution, the cyanobacterial ancestor may have lost the ability to synthesize ubiquinone and adapted the existing enzymatic machinery to produce plastoquinone instead, using a precursor common to the ubiquinone pathway. portlandpress.comportlandpress.com This evolutionary adaptation highlights the metabolic flexibility of these organisms and the repurposing of existing enzyme families for new functions.

Interconnection with Other Isoprenoid Metabolism

The biosynthesis of Plastoquinone-9 (PQ-9) is intricately linked with other isoprenoid-derived metabolic pathways within the chloroplast. These connections primarily revolve around shared precursors and the functional necessity of PQ-9 in other biosynthetic processes. The most significant relationships are observed with the biosynthesis of tocopherols (Vitamin E) and carotenoids.

Relationship with Tocopherol Biosynthesis Pathways

The biosynthetic pathways of Plastoquinone-9 and tocopherols are deeply intertwined, sharing common precursors and enzymatic steps, which underscores a coordinated regulation of these essential plastidial lipids. researchgate.netnih.gov Both pathways originate from the shikimate pathway, utilizing homogentisate (HGA) as the aromatic head group precursor. researchgate.net

The divergence point between the two pathways is the prenylation of HGA. researchgate.net In this crucial step, the enzyme homogentisate solanesyltransferase (HST) condenses HGA with solanesyl diphosphate (SPP) to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), the direct precursor to PQ-9. frontiersin.org Conversely, for tocopherol synthesis, the enzyme homogentisate phytyltransferase (HPT) catalyzes the condensation of HGA with phytyl diphosphate (PDP), yielding 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.org

Following this bifurcation, the pathways share a subsequent methylation step. A single methyltransferase, known as VTE3 or MPBQ/MSBQ methyltransferase, is responsible for methylating both MSBQ to form plastoquinol-9 and MPBQ to produce 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ), a precursor for α- and γ-tocopherols. nih.govresearchgate.net

Furthermore, the reduced form of Plastoquinone-9, plastoquinol-9, can serve as a substrate for the enzyme tocopherol cyclase (VTE1). nih.gov This reaction leads to the formation of plastochromanol-8, a structural analog of γ-tocopherol, thereby directly linking the pools of plastoquinols and tocochromanols. nih.gov This intersection highlights a complex regulatory network managing the production of these vital antioxidant and bioenergetic molecules within the chloroplast.

Table 1: Comparison of Plastoquinone-9 and Tocopherol Biosynthesis Pathways

| Component | Plastoquinone-9 Biosynthesis | Tocopherol Biosynthesis |

|---|---|---|

| Aromatic Precursor | Homogentisate (HGA) | Homogentisate (HGA) |

| Isoprenoid Precursor | Solanesyl Diphosphate (SPP) | Phytyl Diphosphate (PDP) |

| Key Divergent Enzyme | Homogentisate Solanesyltransferase (HST) | Homogentisate Phytyltransferase (HPT / VTE2) |

| Shared Methylation Enzyme | MPBQ/MSBQ Methyltransferase (VTE3) | MPBQ/MSBQ Methyltransferase (VTE3) |

| Immediate Prenylated Intermediate | 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) |

| Final Product Class | Plastoquinone | Tocopherol (Vitamin E) |

Linkages to Carotenoid Biosynthesis as a Cofactor

Plastoquinone-9 is an indispensable component in the biosynthesis of carotenoids, where it functions as a crucial cofactor for desaturation reactions. nih.govoup.com Specifically, the oxidized form of plastoquinone acts as the terminal electron acceptor for the enzyme phytoene desaturase (PDS). frontiersin.orgnih.gov PDS is a key enzyme in the carotenoid pathway responsible for introducing double bonds into the colorless compound phytoene, a critical step leading to the formation of colored carotenoids like lycopene and β-carotene. researchgate.netmdpi.com

The catalytic mechanism of PDS involves a flavin adenine dinucleotide (FAD) cofactor, which becomes reduced (FADH₂) during the desaturation of phytoene. nih.govwikipedia.org For the enzyme to proceed with further catalytic cycles, this FAD cofactor must be re-oxidized to FAD. Plastoquinone serves as the immediate oxidant, accepting electrons from the reduced FADH₂ on the PDS enzyme. nih.gov The resulting plastoquinol (the reduced form of PQ-9) can then be re-oxidized by other components of the plastidial electron transport chain, such as the plastid terminal oxidase (PTOX). nih.gov

This functional linkage is demonstrated by the phenotype of mutants deficient in plastoquinone biosynthesis. nih.govoup.com For example, mutations in the pds1 gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, an enzyme required for the synthesis of the plastoquinone head group, result in the accumulation of phytoene because phytoene desaturase lacks its necessary electron acceptor. researchgate.netnih.gov This evidence conclusively establishes that a pool of oxidized plastoquinone is essential for the proper functioning of the carotenoid biosynthesis pathway. nih.govnih.gov

Table 2: Role of Plastoquinone-9 in Phytoene Desaturation

| Entity | Role in the Process | State/Form |

|---|---|---|

| Phytoene | Substrate | Colorless C40 isoprenoid |

| Phytoene Desaturase (PDS) | Enzyme | Contains FAD cofactor |

| FAD | Enzyme Cofactor | Becomes reduced to FADH₂ upon phytoene desaturation |

| Plastoquinone-9 (PQ-9) | Cofactor / Electron Acceptor | Oxidized form (quinone) |

| Plastoquinol-9 (PQH₂) | Product of PQ-9 reduction | Reduced form (quinol) |

| ζ-Carotene | Product | Desaturated carotenoid intermediate |

Functional Roles of Plastoquinone 9 in Photosynthetic Electron Transport and Beyond

Plastoquinone (B1678516) 9 as a Mobile Redox Carrier in Thylakoid Membranes

Plastoquinone-9 (PQ-9), a lipid-soluble molecule, is a crucial component of the photosynthetic machinery within the thylakoid membranes of chloroplasts. researchgate.netnih.gov Its structure, featuring a benzoquinone head and a long isoprenoid tail consisting of nine isoprene (B109036) units, allows it to be anchored within the hydrophobic core of the thylakoid lipid bilayer. wikipedia.org This mobility is fundamental to its primary function as a redox carrier, shuttling electrons and protons between the large, spatially separated protein complexes of the photosynthetic electron transport chain. wikipedia.org

PQ-9 exists in a pool within the membrane, transitioning between its oxidized form (plastoquinone) and its reduced form (plastoquinol, PQH2). wikipedia.org This pool is not confined to the thylakoid membranes; a significant fraction is also found in plastoglobules and the chloroplast envelopes, suggesting a wider range of functions beyond electron transport. nih.gov The diffusion of PQ-9 within the fluid thylakoid membrane, though occurring in a crowded environment of integral proteins, is efficient enough to link the activities of Photosystem II and the Cytochrome b6f complex, which is a rate-limiting step in photosynthesis. researchgate.netresearchgate.netacs.org The movement and redox state of this PQ-9 pool are central to the entire process of photosynthetic energy conversion. researchgate.net

Electron Acceptor from Photosystem II (PSII)

Plastoquinone-9 serves as the terminal electron acceptor of Photosystem II (PSII). acs.org Within the PSII reaction center, there are two specific binding sites for plastoquinone, designated QA and QB. wikipedia.org The PQ molecule at the QA site is tightly bound and acts as a one-electron carrier. wikipedia.orgscienceopen.com After light energy excites PSII and initiates charge separation, an electron is transferred to the QA-bound plastoquinone. scienceopen.com

This electron is then passed to a second, loosely bound plastoquinone molecule at the QB site. wikipedia.orgacs.org This process occurs twice. After the first electron transfer, the PQ at the QB site becomes a semiquinone anion (PQ•−). acs.org Upon receiving a second electron from QA, the PQ at the QB site is fully reduced. wikipedia.org It then picks up two protons from the chloroplast stroma, forming the neutral, reduced plastoquinol (PQH2). wikipedia.org This doubly reduced and protonated PQH2 has a low affinity for the QB binding site and is subsequently released from PSII into the mobile pool within the thylakoid membrane. scienceopen.comnih.gov An oxidized PQ-9 molecule from the membrane pool then binds to the now-vacant QB site, ready to accept the next pair of electrons. scienceopen.com

Electron Donor to the Cytochrome b6f Complex

After its release from PSII, the reduced plastoquinol (PQH2) diffuses laterally through the thylakoid membrane to the Cytochrome b6f complex. nih.gov Here, it functions as an electron donor. nih.gov PQH2 binds to a specific catalytic site on the complex known as the Qo site, which is located on the lumenal side of the membrane. embopress.orgnih.gov

Participation in Linear Electron Transport

Linear electron transport (LET) is the unidirectional flow of electrons from the splitting of water at PSII to the reduction of NADP+ at Photosystem I (PSI). researchgate.net Plastoquinone-9 is the indispensable mobile link in this chain, connecting the two photosystems via the Cytochrome b6f complex. nih.govresearchgate.net

The process begins with PSII using light energy to extract electrons from water, releasing oxygen. researchgate.net These electrons are used to reduce PQ-9 to PQH2, as described previously. wikipedia.org The mobile PQH2 then carries these electrons to the Cytochrome b6f complex. nih.gov After donating its electrons to the complex, the re-oxidized PQ-9 returns to the membrane pool, available to accept more electrons from PSII. researchgate.net The electrons passed to the Cytochrome b6f complex are eventually transferred to Plastocyanin, which then carries them to PSI for the final reduction of NADP+ to NADPH. researchgate.net Thus, the entire pool of PQ-9 molecules facilitates a continuous flow of electrons and protons, coupling the light-driven reactions of PSII to those of PSI. nih.govresearchgate.net

Involvement in Alternative Electron Transport Chains

Beyond its central role in linear electron flow, Plastoquinone-9 is also a key participant in alternative electron transport pathways within the chloroplast. nih.gov These pathways help to balance the ATP/NADPH ratio and protect the photosynthetic apparatus from photodamage. mdpi.com

Cyclic Electron Flow (CEF): In this pathway, electrons from Photosystem I are not transferred to NADP+ but are instead cycled back to the Plastoquinone pool, reducing it. researchgate.netnih.gov This process involves either the NADPH dehydrogenase-like (NDH) complex or a pathway involving the PGR5/PGRL1 proteins. researchgate.netnih.gov The re-reduced PQH2 then donates electrons back to the Cytochrome b6f complex, which pumps more protons into the lumen, leading to the generation of ATP without the net production of NADPH. nih.gov The availability of oxidized PQ-9 is a kinetically limiting step for CEF. nih.gov

Chlororespiration: This is a respiratory-like electron transport chain in the thylakoid membrane that occurs in the dark and involves the reduction of the PQ pool by stromal reductants via the NDH complex and its subsequent oxidation by a plastid terminal oxidase (PTOX). openagriculturejournal.commdpi.comnih.gov This process consumes oxygen and helps to regulate the redox state of the PQ pool in the absence of light. mdpi.comnih.gov

Plastoquinone 9 in Chloroplast Metabolism

The functions of Plastoquinone-9 extend beyond its well-established role as an electron carrier. It is also involved in various aspects of chloroplast metabolism. nih.gov A significant portion of the total PQ-9 in a chloroplast is located outside the thylakoids, in plastoglobules and the envelope membranes, where it participates in biosynthetic pathways. nih.govnih.gov

Research has shown that PQ-9 synthesis itself occurs at both the thylakoid and the envelope membranes. uni-muenchen.de The biosynthesis involves the prenylation of homogentisate (B1232598) with solanesyl diphosphate (B83284), followed by a methylation step to yield plastoquinol-9 (B116176). uni-muenchen.de Furthermore, PQ-9 acts as a cofactor in the biosynthesis of other important chloroplast metabolites. nih.gov For example, the plastid terminal oxidase (PTOX), which interacts with the PQ pool, is essential for carotenoid biosynthesis. openagriculturejournal.com This metabolic versatility highlights how PQ-9 integrates photosynthetic activity with other essential biochemical processes within the chloroplast. nih.gov

This compound as a Redox Sensor and Signaling Molecule

The redox state of the Plastoquinone-9 pool—the ratio of its reduced form (PQH2) to its oxidized form (PQ)—serves as a critical sensor and signaling hub within the plant cell. nih.govnih.gov This ratio changes in response to environmental factors, particularly light intensity and quality, providing feedback that allows the plant to acclimate and adjust its photosynthetic processes. oup.com

When PSII is excited more than PSI (e.g., under high light), the PQ pool becomes more reduced. oup.com This reduction acts as a signal that triggers several responses:

State Transitions: A reduced PQ pool activates a thylakoid-associated kinase (STN7), which phosphorylates the light-harvesting complex II (LHCII). mdpi.comnih.govoup.com This causes a portion of the LHCII to detach from PSII and migrate to PSI, thereby rebalancing the distribution of excitation energy between the two photosystems. nih.govoup.com This response requires the binding of plastoquinol to the Qo site of the Cytochrome b6f complex. nih.gov

Gene Expression: The redox state of the PQ pool sends retrograde signals from the chloroplast to the nucleus, regulating the expression of nuclear genes that encode for photosynthetic proteins. oup.comoup.comresearchgate.net This allows for long-term acclimation to changing light conditions by adjusting the composition of the photosynthetic apparatus. nih.govnih.gov

Metabolic Regulation: The PQ redox state influences broader chloroplast metabolism, with evidence suggesting a connection between an oxidized PQ pool and the saturation state of thylakoid lipids. nih.gov

Interactive Data Tables

Table 1: Properties and Functions of Plastoquinone-9

| Property/Function | Description | Key Interacting Components |

| Molecular Structure | 2,3-dimethyl-1,4-benzoquinone head with a 9-isoprenyl unit side chain. wikipedia.org | Thylakoid Lipid Bilayer |

| Location | Primarily in thylakoid membranes; also in plastoglobules and chloroplast envelopes. nih.gov | Photosystem II, Cytochrome b6f, NDH Complex, PTOX |

| Primary Role | Mobile electron and proton carrier. wikipedia.org | Photosystem II, Cytochrome b6f Complex |

| Redox States | Oxidized (Plastoquinone, PQ), Semiquinone (PQ•−), Reduced (Plastoquinol, PQH2). wikipedia.org | Electrons (from PSII), Protons (from stroma) |

| Signaling Role | Redox state (PQH2/PQ ratio) signals changes in light conditions. nih.govnih.gov | STN7 Kinase, Nuclear Gene Expression Machinery |

Table 2: Plastoquinone-9 Cycle in Linear Electron Transport

| Step | Location | Process | Input | Output |

| 1. Binding | PSII (QB site) | An oxidized PQ-9 from the membrane pool binds to the QB site. wikipedia.org | Oxidized PQ-9 | PQ-9 bound at QB site |

| 2. Reduction | PSII (QB site) | PQ-9 accepts two electrons sequentially from the QA site and two protons from the stroma. wikipedia.org | 2e-, 2H+ | Reduced PQH2 |

| 3. Release | PSII | PQH2 is released from the QB site into the mobile pool of the thylakoid membrane. scienceopen.com | PQH2 at QB site | Mobile PQH2 |

| 4. Diffusion | Thylakoid Membrane | Mobile PQH2 diffuses laterally from PSII to the Cytochrome b6f complex. nih.gov | Mobile PQH2 | PQH2 at Cyt b6f |

| 5. Oxidation | Cytochrome b6f (Qo site) | PQH2 binds to the Qo site, donates two electrons, and releases two protons into the lumen. nih.govembopress.org | PQH2 | Oxidized PQ-9, 2e-, 2H+ (to lumen) |

| 6. Return | Thylakoid Membrane | The re-oxidized PQ-9 is released and returns to the mobile pool to repeat the cycle. researchgate.net | Oxidized PQ-9 at Cyt b6f | Mobile Oxidized PQ-9 |

Regulation of State Transitions

State transitions are a short-term acclimation mechanism that photosynthetic organisms employ to balance the distribution of light excitation energy between Photosystem II (PSII) and Photosystem I (PSI). This process is intricately regulated by the redox state of the Plastoquinone-9 pool. nih.gov

When PSII is preferentially excited, for instance by light enriched in wavelengths around 650 nm, the PQ-9 pool becomes more reduced. nih.gov This accumulation of plastoquinol (PQH2) triggers the activation of a protein kinase known as STN7 (STATE TRANSITION 7) in plants. nih.gov The activation of STN7 is mediated by the cytochrome b6f complex, where the binding of PQH2 to the Qo site of the complex is a critical step. nih.govembopress.org

Once activated, STN7 phosphorylates the light-harvesting complex II (LHCII) proteins. embopress.org This phosphorylation event causes a portion of the LHCII antenna to detach from PSII and migrate to associate with PSI. This shift, known as a transition to State 2, increases the absorption cross-section of PSI, thereby balancing the excitation energy distribution between the two photosystems. nih.gov

Conversely, when PSI is preferentially excited, such as by far-red light, the PQ-9 pool becomes more oxidized. nih.gov This leads to the inactivation of the STN7 kinase and the dephosphorylation of LHCII by a constitutively active phosphatase, resulting in the return of the mobile LHCII to PSII, a state referred to as State 1. embopress.org

| Condition | PQ-9 Pool Redox State | STN7 Kinase Activity | LHCII Phosphorylation | Resulting State |

|---|---|---|---|---|

| PSII preferentially excited (e.g., 650 nm light) | Reduced | Active | Increased | State 2 |

| PSI preferentially excited (e.g., far-red light) | Oxidized | Inactive | Decreased | State 1 |

Influence on Photosystem Stoichiometry

Beyond the short-term regulation of state transitions, the redox state of the Plastoquinone-9 pool also exerts long-term control over the relative abundance of the two photosystems, a phenomenon known as photosystem stoichiometry adjustment. This regulation is primarily achieved through the control of gene expression.

The core proteins of PSI and PSII are encoded by genes located in the chloroplast genome. The redox state of the PQ-9 pool directly influences the transcription rates of these genes.

Reduced PQ-9 Pool: When the PQ-9 pool is predominantly reduced (favoring PSII activity), there is a decrease in the transcription of the psaAB genes, which encode the core proteins of PSI. Concurrently, the transcription of the psbA gene, encoding the D1 protein of the PSII reaction center, is promoted. This leads to a long-term adjustment that increases the relative amount of PSII to PSI.

Oxidized PQ-9 Pool: Conversely, an oxidized PQ-9 pool (favoring PSI activity) signals for an increase in the transcription of the psaAB genes and a decrease in the transcription of the psbA gene. This results in a higher PSI to PSII ratio.

This transcriptional regulation ensures that the stoichiometry of the photosystems is adjusted to match the prevailing light conditions, optimizing the efficiency of linear electron flow.

| PQ-9 Pool Redox State | Effect on psaAB (PSI) Transcription | Effect on psbA (PSII) Transcription | Resulting Photosystem Stoichiometry |

|---|---|---|---|

| Reduced | Decreased | Increased | Higher PSII / PSI ratio |

| Oxidized | Increased | Decreased | Higher PSI / PSII ratio |

Control of Gene Expression

The redox state of the Plastoquinone-9 pool acts as a critical signal in chloroplast retrograde signaling, a communication pathway from the chloroplast to the nucleus that coordinates the expression of genes in both compartments. nih.gov

As discussed in the previous section, the redox state of PQ-9 is a primary regulator of the transcription of the chloroplast genes encoding the core components of PSI (psaAB) and PSII (psbA). This control allows for the adjustment of photosystem stoichiometry. In addition to these, the expression of other chloroplast genes, such as rbcL which encodes the large subunit of RuBisCO, can also be influenced by the redox state of the photosynthetic electron transport chain, although the direct link to the PQ-9 pool is part of a more complex regulatory network.

The influence of the PQ-9 redox state extends to the nucleus, regulating the expression of a suite of nuclear genes encoding chloroplast-localized proteins. This retrograde signaling is essential for the coordinated biogenesis and function of the photosynthetic apparatus.

lhcb Genes: The expression of the lhcb genes, which encode the chlorophyll (B73375) a/b binding proteins of LHCII, is under the control of the PQ-9 redox state. A more reduced PQ-9 pool can lead to a decrease in lhcb gene expression, providing a feedback mechanism to limit the antenna size of PSII under high light conditions.

Ascorbate (B8700270) Peroxidase: The expression of genes encoding antioxidant enzymes, such as ascorbate peroxidase, is also modulated by redox signals originating from the chloroplast, including the PQ-9 pool. This links the photosynthetic activity to the plant's capacity to cope with oxidative stress.

Plastocyanin Transcription Factors: The expression of the gene for plastocyanin, a mobile electron carrier that accepts electrons from the cytochrome b6f complex, is also subject to redox regulation, ensuring that the components of the electron transport chain are synthesized in a coordinated manner.

Other Nuclear Genes: Research has also shown that an oxidized PQ pool can lead to an increase in the transcript abundance of nuclear-encoded fatty acid desaturases, indicating a broader role for PQ-9 redox signaling in influencing membrane lipid composition. nih.gov

Role in Programmed Cell Death Pathways

Under conditions of severe stress, such as exposure to excessive light, the photosynthetic electron transport chain can become over-reduced. A hyper-reduced state of the Plastoquinone-9 pool is a key upstream signal in the initiation of programmed cell death (PCD) in plants.

This hyper-reduction leads to an increased production of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻), at PSII and PSI. researchgate.netnih.govsemanticscholar.org This burst of ROS can cause significant oxidative damage to cellular components and initiate a signaling cascade that culminates in cell death.

In certain genetic backgrounds, such as the Arabidopsis lsd1 (lesion simulating disease 1) mutant, the regulation of cell death in response to redox signals is impaired. In these mutants, a hyper-reduced PQ-9 pool triggers runaway cell death, highlighting the critical role of PQ-9 in integrating environmental stress signals with cell fate decisions.

Dynamic Pools of this compound

The total Plastoquinone-9 content within the chloroplast is not homogenous but is partitioned into distinct pools with different localizations and functions. nih.gov These pools are dynamic and can exchange molecules, providing a mechanism for regulating the amount of PQ-9 actively participating in electron transport and for protecting the thylakoid membrane from oxidative damage.

There are two main pools of Plastoquinone-9:

Thylakoid Membrane Pool: This is the photochemically active pool of PQ-9 that is directly involved in photosynthetic electron transport. It is located within the thylakoid membrane and facilitates the transfer of electrons from PSII to the cytochrome b6f complex. In cyanobacteria, this active pool has been estimated to comprise about 50% of the total cellular PQ-9. nih.gov

Extrathylakoid Pool: A significant fraction of the total PQ-9 is located outside the thylakoid membranes, primarily in the plastoglobules and the chloroplast envelopes. nih.govnih.gov This pool is not directly involved in electron transport and is considered to be photochemically inactive.

The extrathylakoid pool of PQ-9 serves as a reservoir. Under conditions of high light stress, the PQ-9 in the thylakoid membrane can be consumed as it acts as a scavenger of reactive oxygen species, particularly singlet oxygen. nih.gov This consumption of the thylakoid PQ-9 pool can be compensated for by the mobilization of PQ-9 from the extrathylakoid pool, thus replenishing the active pool and maintaining photoprotection. nih.gov This dynamic interplay between the different pools of Plastoquinone-9 underscores its versatile roles in both photosynthesis and stress responses.

| Plastoquinone-9 Pool | Location | Primary Function | Activity in Electron Transport |

|---|---|---|---|

| Thylakoid Membrane Pool | Thylakoid Membrane | Electron and proton carrier | Active |

| Extrathylakoid Pool | Plastoglobules, Chloroplast Envelopes | Reservoir, Photoprotection | Inactive |

Photoactive this compound in Thylakoids

The photoactive pool of Plastoquinone-9 is embedded within the lipid bilayer of the thylakoid membranes, where it functions as an essential component of the photosynthetic electron transport chain. wikipedia.orgnih.gov Its primary role is to act as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex. wikipedia.orgnih.gov

Within PSII, there are distinct binding sites for plastoquinone molecules. wikipedia.orgnih.gov A PQ-9 molecule at the QA site is tightly bound and acts as a one-electron acceptor. nih.gov It then transfers the electron to a second, exchangeable plastoquinone molecule at the QB site. wikipedia.orgnih.gov This process occurs twice. After accepting two electrons from QA and picking up two protons from the chloroplast stroma, the PQ-9 molecule at the QB site is fully reduced to plastoquinol (PQH2). wikipedia.org This reduced, protonated molecule then detaches from PSII and diffuses laterally through the thylakoid membrane as part of the mobile PQ pool. wikipedia.orgnih.gov

The PQH2 travels to the cytochrome b6f complex, where it is oxidized, releasing the two electrons to the complex and the two protons into the thylakoid lumen. wikipedia.org This electron transfer continues down the chain, ultimately to Photosystem I (PSI), while the translocation of protons contributes to the generation of a proton motive force across the thylakoid membrane, which is used by ATP synthase to produce ATP. wikipedia.org The oxidized PQ-9 molecule then returns to PSII to accept another pair of electrons, continuing the cycle. wikipedia.org The redox state of this thylakoid PQ pool is a critical factor in regulating photosynthetic gene expression and acclimation processes like state transitions. nih.govresearchgate.net

Table 1: Key Roles of Photoactive Plastoquinone-9 in Thylakoids

| Function | Description | Key Complexes Involved |

| Electron Carrier | Shuttles electrons from Photosystem II to the Cytochrome b6f complex. wikipedia.org | Photosystem II (PSII), Cytochrome b6f |

| Proton Translocation | Carries protons from the stroma to the thylakoid lumen upon reduction to PQH2. wikipedia.org | Photosystem II (PSII), Cytochrome b6f |

| Redox Sensing | The oxidation-reduction state of the PQ pool regulates gene expression and state transitions. nih.gov | Photosynthetic Electron Transport Chain |

Non-Photoactive this compound in Plastoglobules and Chloroplast Envelopes

A significant fraction of the total PQ-9 in chloroplasts is not directly involved in photosynthetic electron transport. nih.gov This non-photoactive pool is located in the plastoglobules and the chloroplast envelope membranes. nih.govnih.gov

Plastoglobules: These lipoprotein subcompartments are attached to the thylakoid membranes and serve as storage sites for lipids and prenylquinones, including PQ-9. nih.govnih.govresearchgate.net The PQ-9 stored in plastoglobules acts as a reservoir that can be mobilized to the thylakoids under specific conditions, such as high light stress. nih.gov This pool is crucial for photoprotection, where PQ-9 functions as a potent antioxidant. researchgate.netnih.gov It can scavenge reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), thereby protecting the photosynthetic apparatus from oxidative damage. nih.gov When PQ-9 scavenges singlet oxygen, it is oxidized to products like hydroxyplastoquinone (PQ-C). nih.gov

Chloroplast Envelopes: The inner and outer envelope membranes of the chloroplast also contain PQ-9. nih.govcore.ac.uk The inner envelope membrane, in particular, contains a higher amount of PQ-9 compared to the outer membrane. nih.govcore.ac.uk This membrane is a key site for the biosynthesis of PQ-9 and other prenylquinones. nih.govuni-muenchen.de The presence of PQ-9 in the envelope suggests its involvement in chloroplast metabolism beyond photosynthesis and its role as a precursor or intermediate storage pool before transport to other compartments. nih.govuni-muenchen.de

Table 2: Distribution and Function of Non-Photoactive Plastoquinone-9

| Location | Relative Amount | Primary Functions |

| Plastoglobules | Significant storage pool. nih.govnih.gov | Antioxidant (ROS scavenging), photoprotection, reservoir for thylakoid pool. researchgate.netnih.gov |

| Inner Chloroplast Envelope | Enriched compared to the outer envelope. nih.govcore.ac.uk | Site of biosynthesis, metabolic roles. nih.govuni-muenchen.de |

| Outer Chloroplast Envelope | Lower concentration than the inner envelope. core.ac.uk | Component of the membrane structure. nih.gov |

Exchange Mechanisms Between Plastoquinone Pools

The photoactive and non-photoactive pools of Plastoquinone-9 are not isolated but are in a dynamic equilibrium. nih.govunine.ch This exchange is critical for the plant's ability to acclimate to changing environmental conditions, particularly light intensity. nih.govnih.gov

The exchange is facilitated by the direct and permanent physical connection between plastoglobules and thylakoid membranes. nih.govresearchgate.netunine.ch Plastoglobules are attached to the thylakoids via a half-lipid bilayer that is continuous with the stromal leaflet of the thylakoid membrane. researchgate.netunine.ch This structural coupling allows for the relatively free exchange of lipid-soluble molecules, including PQ-9, between the storage sites in the plastoglobules and the functional sites in the thylakoids. nih.gov

Under conditions of high light stress, the demand for photoprotective antioxidants increases. nih.gov Studies have shown that during exposure to high light, the PQ-9 pool within the thylakoids decreases as it is consumed in scavenging singlet oxygen. nih.gov This depletion is counteracted by the replenishment of PQ-9 from the extrathylakoid reservoir located in the plastoglobules and potentially the chloroplast envelope. nih.gov This dynamic trafficking ensures that the thylakoid membranes are adequately supplied with PQ-9 to maintain both photosynthetic efficiency and protection against photo-oxidative damage. nih.govnih.gov Therefore, the non-photoactive pool in plastoglobules acts as a buffer, maintaining the stability and functionality of the photoactive pool in the thylakoids. nih.gov

Plastoquinone 9 in Plant Stress Responses and Acclimation

Role in Photoprotection Mechanisms

Plastoquinone (B1678516) 9 is integral to photoprotection, the process by which plants mitigate the damaging effects of excess light energy. nih.govresearchgate.net Beyond its function in electron transport, PQ-9 participates in the dissipation of excess excitation energy, thereby preventing the formation of harmful reactive oxygen species (ROS). nih.gov The redox state of the plastoquinone pool is a crucial regulatory factor in chloroplast metabolism and gene expression, influencing the plant's ability to acclimate to high light conditions. researchgate.netnih.gov

One of the key photoprotective mechanisms is the xanthophyll cycle, which dissipates excess energy as heat. nih.govrseco.org This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via antheraxanthin in response to high light stress. rseco.org While not a direct component of the cycle, the redox state of the Plastoquinone 9 pool influences the activity of the enzymes involved in these conversions. A highly reduced PQ-9 pool, indicative of high light pressure on the photosystems, signals the activation of energy dissipation pathways, including the xanthophyll cycle. nih.govnih.gov This helps to prevent the over-reduction of the photosynthetic electron transport chain and subsequent damage. portlandpress.com

Research has demonstrated that an increased capacity for this compound biosynthesis enhances phototolerance in plants. nih.gov Overexpression of genes involved in PQ-9 synthesis leads to plants that are more resistant to photooxidative stress, exhibiting reduced leaf bleaching, lipid peroxidation, and photoinhibition of Photosystem II (PSII) under high light conditions. researchgate.netresearchgate.net This highlights the central role of this compound in the suite of photoprotective mechanisms that allow plants to survive and thrive under fluctuating light environments.

Antioxidant Activity of Reduced this compound (Plastoquinol 9)

The reduced form of this compound, Plastoquinol 9 (PQH2-9), is a potent lipid-soluble antioxidant within the thylakoid membranes. nih.govwikipedia.orgnih.gov Its antioxidant function is crucial for protecting the photosynthetic apparatus from oxidative damage caused by reactive oxygen species (ROS), which are inevitably produced during photosynthesis, particularly under stress conditions. nih.govmdpi.com The antioxidant capacity of Plastoquinol 9 complements other protective molecules like tocopherols and carotenoids. nih.gov In fact, some studies suggest that plastoquinol can be more effective than α-tocopherol in scavenging certain ROS, such as singlet oxygen, during high light stress. researchgate.net

The strategic location of Plastoquinol 9 within the thylakoid membrane allows it to effectively intercept and neutralize ROS at their site of production, thereby preventing damage to sensitive components like lipids and proteins. nih.gov

Plastoquinol 9 is a versatile antioxidant capable of scavenging several types of ROS, playing a critical role in maintaining the redox balance within the chloroplast. mdpi.comresearchgate.net Its ability to directly interact with and neutralize these damaging molecules is a key feature of its protective function. eco-vector.com

Singlet oxygen (¹O₂) is a highly reactive and damaging ROS primarily generated at Photosystem II (PSII) under high light conditions. researchgate.netnih.gov Plastoquinol 9 is an efficient chemical quencher of ¹O₂, directly reacting with it to form various oxidized products. researchgate.netnih.gov This chemical scavenging is associated with the consumption of PQH2-9 and the formation of this compound (PQ-9) and subsequently hydroxyplastoquinone derivatives. researchgate.net The reaction between Plastoquinol 9 and singlet oxygen can also lead to the formation of hydrogen peroxide, another important signaling molecule. core.ac.uknih.gov

Studies have shown that plants with higher levels of this compound are better protected against ¹O₂-induced damage. nih.govbohrium.com The rate constants for the reaction between ¹O₂ and both the head group and the isoprenoid side chain of plastoquinol are high, making it a more effective antioxidant in this regard than tocopherols. nih.gov

The superoxide (B77818) anion radical (O₂⁻) is another major ROS produced in chloroplasts, particularly at Photosystem I (PSI). nih.govresearchgate.net Plastoquinol 9 has been shown to be the most active among thylakoid membrane prenyllipids in scavenging superoxide radicals. nih.gov It can reduce superoxide to hydrogen peroxide, thus detoxifying this harmful radical. wikipedia.orgresearchgate.netnih.gov This reaction not only scavenges superoxide but also produces hydrogen peroxide, which can act as a signaling molecule in the cell. researchgate.netnih.gov The interaction with superoxide can lead to the formation of plastosemiquinone. wikipedia.org

Hydrogen peroxide (H₂O₂) is a more stable ROS that can diffuse across membranes and is involved in various signaling pathways. nih.govnih.gov Plastoquinol 9 can react with and scavenge H₂O₂, leading to its oxidation to this compound. nih.govresearchgate.net The reaction between Plastoquinol 9 and singlet oxygen is also a significant source of H₂O₂ within the lipophilic thylakoid membrane. core.ac.uknih.gov While H₂O₂ is less reactive than other ROS, its accumulation can lead to oxidative damage, and its levels are carefully controlled within the cell. The interaction with Plastoquinol 9 is one of the mechanisms that contributes to this regulation. researchgate.netmdpi.com

By effectively scavenging ROS, Plastoquinol 9 plays a crucial role in mitigating oxidative damage to key cellular components. This protective action is particularly important for the lipid-rich thylakoid membranes and the protein complexes of the photosynthetic machinery. nih.gov

A primary consequence of excessive ROS production is lipid peroxidation, a chain reaction that can severely damage membranes, leading to loss of fluidity and integrity. nih.gov Studies on isolated spinach thylakoid membranes have shown that maintaining the plastoquinone pool in a reduced state (as Plastoquinol 9) results in a virtually complete inhibition of lipid peroxidation and pigment bleaching under strong illumination. nih.gov Conversely, an oxidized plastoquinone pool markedly enhances this damage. nih.gov

Photosystem II (PSII) is particularly susceptible to damage from excess light, a phenomenon known as photoinhibition. nih.govresearchgate.net The antioxidant activity of Plastoquinol 9 contributes to the protection of PSII from photoinhibition. By quenching singlet oxygen, a major cause of damage to the D1 protein of the PSII reaction center, Plastoquinol 9 helps to maintain the function of PSII. nih.gov Arabidopsis plants overexpressing a key gene in this compound biosynthesis have demonstrated significantly reduced PSII photoinhibition under high light stress, directly linking higher PQ-9 levels to enhanced photoprotection. researchgate.netresearchgate.net

Interactive Data Table: Antioxidant Activities of Plastoquinol 9

Below is a summary of the antioxidant functions of Plastoquinol 9 (PQH2-9).

| Reactive Oxygen Species (ROS) | Interaction with Plastoquinol 9 (PQH2-9) | Key Research Findings |

| Singlet Oxygen (¹O₂) ** | Direct chemical quenching and scavenging. | PQH2-9 is consumed to form PQ-9 and hydroxy derivatives. researchgate.net This reaction can also produce H₂O₂. core.ac.uknih.gov PQH2-9 is considered more effective than α-tocopherol in ¹O₂ scavenging. researchgate.net |

| Superoxide Anion Radical (O₂⁻) | Scavenges by reducing it to hydrogen peroxide. | Plastoquinol 9 is the most active prenyllipid in thylakoids for scavenging superoxide. nih.gov This interaction can form plastosemiquinone. wikipedia.org |

| Hydrogen Peroxide (H₂O₂) ** | Scavenges H₂O₂, leading to its oxidation to PQ-9. | The reaction of PQH2-9 with ¹O₂ is a source of H₂O₂ in the thylakoid membrane. core.ac.uknih.gov H₂O₂ can also accelerate the oxidation of the PQ pool. researchgate.netmdpi.com |

Interactive Data Table: Protective Effects of Plastoquinol 9

This table outlines the protective outcomes of Plastoquinol 9's antioxidant activity.

| Type of Damage | Protective Role of Plastoquinol 9 (PQH2-9) | Supporting Evidence |

| Lipid Peroxidation | Inhibits the chain reactions of lipid peroxidation in thylakoid membranes. | A reduced plastoquinone pool almost completely prevents lipid peroxidation under high light. nih.gov Plants with increased PQ-9 biosynthesis show decreased lipid peroxidation. researchgate.netresearchgate.net |

| PSII Photoinhibition | Protects Photosystem II from light-induced damage. | Scavenging of singlet oxygen by PQH2-9 protects the D1 protein of the PSII reaction center. nih.gov Overexpression of PQ-9 biosynthesis genes leads to reduced PSII photoinhibition. researchgate.netresearchgate.net |

Scavenging of Reactive Oxygen Species (ROS)

Response to Abiotic Stresses

Abiotic stresses, such as high light, cold, and the presence of heavy metals, disrupt the delicate balance of a plant's physiological processes. PQ-9 is intricately involved in the mechanisms that allow plants to cope with these non-living environmental stressors.

High Light Stress Acclimation

Exposure to excessive light can lead to photo-oxidative damage. Plants acclimate to high light conditions through various mechanisms, many of which involve PQ-9.

When Arabidopsis plants are grown under increasing photon flux densities (PFDs), there is a notable accumulation of total PQ-9 in the leaves. However, research indicates that the photoactive PQ-9 pool within the thylakoid membrane, which is directly involved in electron transport, remains relatively constant at approximately 700 pmol mg⁻¹ leaf dry weight, irrespective of the light intensity during growth. nih.gov The majority of the PQ-9 accumulation under high light occurs in the photochemically non-active pool, located in plastoglobules and chloroplast envelopes, which can constitute up to 75% of the total PQ-9 content. nih.gov This suggests that the non-photoactive pool may serve as a reservoir.

The redox state of the plastoquinone pool is a critical signal for acclimation. A more reduced PQ pool, indicative of high light conditions, can trigger long-term acclimation responses, including the regulation of gene expression for photosynthetic proteins. oup.com For instance, in the diatom Phaeodactylum tricornutum, an increased reduction state of the PQ pool stimulates the expression of specific LHCX genes, which are involved in photoprotection. oup.com

| Growth Condition | Total Plastoquinone-9 Level | Photoactive Plastoquinone-9 Pool | Non-Photoactive Plastoquinone-9 Pool |

| Low Light | Lower | Stable | Lower proportion |

| High Light | Marked Accumulation | Stable | Up to 75% of total |

Cold Stress Responses

Low temperatures can impair photosynthetic efficiency and lead to oxidative stress. The concentration and redox state of PQ-9 are important factors in a plant's ability to withstand cold conditions.

In chilling-sensitive plants, such as beans, cold stress can lead to a higher content of PQ-9 within plastoglobules, which may act as a reservoir of this molecule. nih.gov In contrast, studies on plants with defective Fibrillin 5 (FBN5), a protein required for PQ-9 biosynthesis, have shown that reduced PQ-9 content is linked to lower photosynthetic performance and a greater accumulation of hydrogen peroxide under cold stress. nih.gov This indicates that adequate levels of PQ-9 are necessary for maintaining photosynthetic function and mitigating oxidative damage during cold stress. nih.gov Cold acclimation can help prevent the excessive reduction of the plastoquinone pool, thereby reducing photoinhibition of Photosystem II (PSII). nih.gov

| Plant Condition | Plastoquinone-9 Level | Photosynthetic Performance under Cold | Hydrogen Peroxide Accumulation under Cold |

| Wild Type | Normal | Normal | Normal |

| Defective FBN5 (Reduced PQ-9) | Reduced | Lower | Higher |

Heavy Metal Stress

Heavy metals like cadmium (Cd) are toxic to plants and can disrupt photosynthesis. One of the targets of cadmium toxicity is the photosynthetic electron transport chain. Research on pea plants exposed to cadmium has shown that it can inhibit the electron transfer from plastoquinones to the terminal electron acceptors of Photosystem I (PSI). nih.gov This disruption of the electron flow can lead to a cascade of damaging effects within the chloroplast. The damage to the plastoquinone pool is a significant aspect of cadmium's phytotoxicity. oup.com

Response to Biotic Stresses

Plants are constantly challenged by pathogens, and chloroplasts play a key role in orchestrating defense responses. The redox state of the PQ-9 pool has emerged as a crucial signaling element in plant immunity.

Pathogen Challenge Responses

The interaction between a plant and a pathogen involves a complex signaling network. Signals originating from the plastoquinone pool can indirectly orchestrate the plant's defense response. researchgate.net

Studies on Mesembryanthemum crystallinum infected with the necrotrophic fungus Botrytis cinerea have demonstrated that the redox state of the PQ-9 pool modifies the plant's response. nih.govdaneshyari.com When the PQ pool is more reduced, simulating high light conditions, it can lead to an accelerated hypersensitive-like response, which is a form of programmed cell death to limit pathogen spread. researchgate.net This reduced state of the PQ pool also influences the activity of key antioxidant enzymes, such as catalase and superoxide dismutase, during the pathogen response. researchgate.net For instance, a response in catalase activity that is vital for the hypersensitive-like response was observed only when the PQ pool was in a more reduced state. nih.gov

| Plastoquinone-9 Pool Redox State | Response to Botrytis cinerea Infection | Catalase Activity Response |

| Oxidized (Simulating Darkness) | Normal | Stress-independent |

| Reduced (Simulating High Light) | Accelerated Hypersensitive-like Response | Vital for Hypersensitive-like Response |

Genetic Manipulation of this compound Biosynthesis for Stress Tolerance

Given the central role of PQ-9 in stress responses, manipulating its biosynthesis through genetic engineering presents a promising avenue for developing more stress-tolerant crops.

The overexpression of genes involved in the PQ-9 biosynthetic pathway can lead to increased levels of PQ-9. For example, boosting PQ-9 biosynthesis by overexpressing a solanesyl diphosphate-synthesizing enzyme in Arabidopsis resulted in a significant increase in PQ-9 levels, particularly at high PFDs. nih.gov This accumulation, however, occurred primarily in the non-photoactive pool. nih.gov

Research has shown that enhancing PQ-9 abundance can boost plant stress tolerance. nih.gov Plants with genetically increased PQ-9 levels have demonstrated enhanced resistance to photooxidative stress. Similarly, fibrillin 5 (FBN5) has been identified as essential for PQ-9 biosynthesis, as it interacts with solanesyl diphosphate (B83284) synthases. nih.gov Plants with defective FBN5 and consequently lower PQ-9 levels show increased sensitivity to cold stress. nih.gov These findings underscore the potential of targeting the PQ-9 biosynthesis pathway to improve plant resilience to a variety of environmental stresses.

Molecular Interactions and Regulatory Mechanisms Involving Plastoquinone 9

Interaction with Photosystem II (PSII) Reaction Center Proteins

The initial steps of electron transfer in photosynthesis involve the direct interaction of Plastoquinone-9 with the reaction center proteins of Photosystem II. PSII, a multi-subunit protein complex, facilitates the light-induced transfer of electrons from water to plastoquinone (B1678516). Within the PSII reaction center, there are two specific binding sites for plastoquinone, designated QA and QB, which play distinct roles in the sequential reduction of PQ-9.

The QA and QB binding sites are located on the D2 and D1 proteins of the PSII reaction center, respectively. Plastoquinone at the QA site is tightly bound and functions as a one-electron acceptor. rutgers.edu Upon excitation of the PSII reaction center chlorophyll (B73375), P680, an electron is transferred to the primary acceptor pheophytin and then to the QA plastoquinone, forming a stable semiquinone anion, QA•-.

In contrast, the QB site is a transient binding site for a mobile molecule of Plastoquinone-9 from the thylakoid membrane pool. rutgers.edu The QB site is where the two-electron reduction of PQ-9 occurs. The electron from QA•- is transferred to the PQ-9 molecule at the QB site, forming a plastosemiquinone anion, QB•-. Following a second photochemical event and the subsequent reduction of another QA molecule, a second electron is transferred to QB•-. This two-electron reduction, coupled with the uptake of two protons from the stroma, results in the formation of fully reduced plastoquinol (PQH2). The PQH2 then detaches from the QB site and re-enters the mobile plastoquinone pool in the thylakoid membrane, where it can diffuse to the cytochrome b6f complex to continue the electron transport chain. wikipedia.org The now-empty QB site is then ready to bind another oxidized PQ-9 molecule.

| Binding Site | Location | Binding Affinity | Function |

|---|---|---|---|

| QA | D2 protein of PSII | Tightly bound | One-electron acceptor, forms a stable semiquinone |

| QB | D1 protein of PSII | Transiently bound | Two-electron acceptor, reduced to plastoquinol (PQH2) |

The kinetics of electron transfer from QA to QB are multiphasic and depend on the occupancy of the QB binding site. The reduction of QB by QA•- to form QB•- is a relatively fast process. However, the subsequent reduction of QB•- to plastoquinol is influenced by factors such as the availability of a second electron from QA•- and the protonation steps.

Research has shown that the oxidation of QA•- exhibits different time constants depending on the state of the QB site.

With an oxidized plastoquinone in the QB site, the electron transfer from QA•- occurs with a time constant in the range of 0.2-0.4 milliseconds.

When the QB site is occupied by the semiquinone anion (QB•-), the subsequent electron transfer from QA•- has a time constant of approximately 0.6-0.8 milliseconds.

If the QB site is empty, the process is slower, with a time constant of 2-3 milliseconds, as it is limited by the binding of a new plastoquinone molecule.

The presence of plastoquinol or certain inhibitors in the QB site can significantly slow down the kinetics, with time constants on the order of 0.1 seconds.

| State of QB Site | Time Constant for QA•- Oxidation |

|---|---|

| Occupied by oxidized Plastoquinone | 0.2 - 0.4 ms |

| Occupied by Plastoquinone semiquinone (QB•-) | 0.6 - 0.8 ms |

| Empty | 2 - 3 ms |

| Blocked by Plastoquinol or inhibitors | ~0.1 s |

Interaction with Photosystem I (PSI)

While Plastoquinone-9 does not have a direct, stable binding site within the Photosystem I (PSI) reaction center in the same manner as in PSII, the redox state of the plastoquinone pool does exert a regulatory influence on PSI activity. The primary electron donor to PSI is plastocyanin, which receives electrons from the cytochrome b6f complex after the oxidation of plastoquinol.

However, studies have demonstrated an indirect interaction where oxidized plastoquinone molecules can act as quenchers of chlorophyll fluorescence within the PSI antenna system. This quenching effect suggests that a highly oxidized PQ pool can increase the thermal dissipation of excited chlorophyll states in PSI, thereby reducing its photochemical efficiency. Conversely, a more reduced plastoquinone pool leads to an increase in PSI fluorescence, indicating a decrease in energy dissipation and a higher potential for photochemical work. This regulatory mechanism implies that the redox state of the plastoquinone pool can modulate the balance of light energy distribution between PSII and PSI, a process known as state transitions.

Regulation of Plastoquinone 9 Pool Size and Redox State

The total amount and the reduction-oxidation (redox) state of the Plastoquinone-9 pool are critical parameters that are tightly regulated to maintain photosynthetic efficiency and prevent photodamage. The PQ pool acts as a buffer for electrons and its redox state serves as a key sensory signal for various regulatory pathways in the chloroplast.

The redox state of the plastoquinone pool is maintained under strict homeostatic control. This means that despite fluctuations in light intensity or metabolic demands, the cell actively works to keep the ratio of reduced plastoquinol (PQH2) to oxidized plastoquinone (PQ) within a narrow range. acs.org This homeostasis is crucial because the redox state of the PQ pool is a primary signal for the regulation of gene expression related to photosynthesis and for the control of the stoichiometry of PSII and PSI complexes. acs.org An overly reduced PQ pool can lead to the production of reactive oxygen species (ROS), while an overly oxidized pool can limit the rate of photosynthesis. The cell employs various mechanisms, including the regulation of gene expression and post-translational modifications of light-harvesting complexes, to adjust the electron flow and maintain the redox balance of the PQ pool. acs.org

Chlororespiration is a respiratory process that occurs in the thylakoid membrane and involves the transfer of electrons from stromal reductants to oxygen. A key enzyme in this pathway is the Plastoquinol Terminal Oxidase (PTOX). khanacademy.org PTOX is a non-heme di-iron carboxylate protein that catalyzes the oxidation of plastoquinol (PQH2) and the reduction of molecular oxygen to water. nih.gov

This process serves as an alternative electron sink, particularly when the primary photosynthetic pathway is saturated or impaired. By oxidizing PQH2, PTOX helps to prevent the over-reduction of the plastoquinone pool, especially under high light stress or during periods of darkness. khanacademy.orgyoutube.com In the dark, PTOX is thought to play a critical role in setting the redox poise of the plastoquinone pool. khanacademy.org This function is important for processes such as carotenoid biosynthesis and the regulation of cyclic electron flow around PSI. khanacademy.org Thus, chlororespiration, through the action of PTOX, is a vital mechanism for maintaining the redox homeostasis of the Plastoquinone-9 pool and protecting the photosynthetic apparatus from oxidative damage. nih.gov

Protein-Plastoquinone 9 Interactions (e.g., FBN5 with SPSs)

Plastoquinone-9 (PQ-9) biosynthesis and function are intricately linked to specific protein interactions within the chloroplast. These interactions are crucial for the efficient synthesis of PQ-9 and for modulating its accessibility and role in the photosynthetic electron transport chain. A key example of such a regulatory interaction is that between Fibrillin 5 (FBN5) and Solanesyl Diphosphate (B83284) Synthases (SPSs).

Fibrillins are a class of lipid-associated proteins found in the plastids of all photosynthetic organisms. While often associated with the sequestration of carotenoids in chromoplasts, certain fibrillins play vital roles in leaf tissues. nih.govnih.gov Research in Arabidopsis thaliana has identified Fibrillin 5 (FBN5) as a critical component in the biosynthesis of PQ-9. nih.govnih.gov

The interaction between FBN5 and SPSs is fundamental to the production of the solanesyl tail of the PQ-9 molecule. In chloroplasts, FBN5 specifically interacts with two solanesyl diphosphate synthases, SPS1 and SPS2. nih.govnih.gov These enzymes are responsible for synthesizing the C45 solanesyl diphosphate precursor, which forms the hydrophobic side chain of PQ-9.

The role of FBN5 appears to be structural and stimulatory. Lacking any obvious enzyme-associated domains, FBN5 is thought to facilitate the activity of SPS1 and SPS2. nih.gov It is proposed that FBN5 binds to the hydrophobic solanesyl moiety produced by SPS1 and SPS2. This binding, occurring within FBN5/SPS homodimeric complexes, stimulates the enzymatic activity of both SPS1 and SPS2. nih.gov This enhancement of SPS activity is crucial for maintaining an adequate supply of the solanesyl precursor for PQ-9 synthesis.

The physiological significance of the FBN5-SPS interaction is underscored by the phenotype of plants with defective FBN5. Mutations in the FBN5 gene can be lethal to seedlings. nih.govnih.gov Transgenic plants with reduced levels of FBN5 exhibit slower growth and a smaller size compared to wild-type plants. nih.govnih.gov These plants also accumulate lower levels of both PQ-9 and its cyclized derivative, plastochromanol-8. nih.govnih.gov Interestingly, the levels of other lipophilic antioxidants, such as tocopherols, are not affected, indicating a specific role for FBN5 in the PQ-9 biosynthetic pathway. nih.gov The reduced PQ-9 content in these plants directly correlates with diminished photosynthetic performance and increased susceptibility to oxidative stress, as evidenced by higher levels of hydrogen peroxide under cold stress conditions. nih.govnih.gov

This evidence firmly establishes that the interaction between FBN5 and SPSs is a key regulatory mechanism in the biosynthesis of Plastoquinone-9, thereby influencing photosynthetic efficiency and the plant's ability to respond to environmental stress.

| Interacting Proteins | Organism | Location | Function of Interaction | Consequence of Disrupted Interaction |

| Fibrillin 5 (FBN5) | Arabidopsis thaliana | Chloroplasts | Stimulates the enzymatic activity of SPS1 and SPS2 for the biosynthesis of the solanesyl moiety of PQ-9. nih.gov | Reduced levels of PQ-9 and plastochromanol-8, leading to impaired photosynthetic performance and increased oxidative stress. nih.govnih.gov |

| Solanesyl Diphosphate Synthase 1 (SPS1) | Arabidopsis thaliana | Chloroplasts | Catalyzes the synthesis of the solanesyl diphosphate precursor of the PQ-9 side chain. nih.govnih.gov | Impaired PQ-9 biosynthesis. |

| Solanesyl Diphosphate Synthase 2 (SPS2) | Arabidopsis thaliana | Chloroplasts | Catalyzes the synthesis of the solanesyl diphosphate precursor of the PQ-9 side chain. nih.govnih.gov | Impaired PQ-9 biosynthesis. |

Analytical and Research Methodologies for Plastoquinone 9 Studies

Extraction and Purification Techniques

The isolation of Plastoquinone-9 from complex biological matrices, such as plant chloroplasts, is a critical first step for any detailed study. The lipophilic nature of PQ-9 dictates the choice of solvents and chromatographic systems used in its extraction and purification.

Solvent extraction is the initial step to isolate Plastoquinone-9 from its native environment within the thylakoid membranes of chloroplasts. The selection of an appropriate solvent system is crucial for efficiently partitioning the nonpolar PQ-9 molecule away from the aqueous and polar components of the cell.

A commonly employed method involves the use of a two-phase solvent system, such as methanol (B129727) and petroleum ether . In this protocol, a chloroplast suspension is vigorously mixed with a methanol:petroleum ether mixture. This process disrupts the chloroplast membranes and allows the lipophilic PQ-9 to be solubilized in the nonpolar petroleum ether phase. The more polar components, including a significant portion of chlorophylls (B1240455) and carotenoids, remain in the aqueous methanol phase. This partitioning significantly reduces the complexity of the extract, facilitating subsequent purification steps. The petroleum ether fractions containing the extracted PQ-9 are then collected and can be concentrated for further processing.

Other organic solvents that have been utilized for the extraction of prenylquinones like PQ-9 include acetone, diethyl ether, and ethanol. The choice of solvent can influence the extraction efficiency and the co-extraction of other lipid-soluble compounds.

Table 1: Common Solvents Used in Plastoquinone-9 Extraction

| Solvent | Polarity | Boiling Point (°C) | Key Characteristics |

| Petroleum Ether | Nonpolar | 40-60 | Excellent for dissolving nonpolar lipids like PQ-9. |

| Methanol | Polar | 64.7 | Used in combination with nonpolar solvents to create a two-phase system for partitioning. |

| Acetone | Polar | 56 | Effective at disrupting membranes and solubilizing lipids. |

| Diethyl Ether | Relatively Nonpolar | 34.6 | Good solvent for lipids, often used in fractionation steps. |

| Ethanol | Polar | 78.37 | Can be used in combination with other solvents for extraction. |

Following solvent extraction, the crude extract containing Plastoquinone-9 and other co-extracted lipids requires further purification. Chromatographic techniques are indispensable for separating PQ-9 from other molecules with similar solubility properties.

Open column chromatography is often used as an initial purification step. A common stationary phase for this purpose is alumina (B75360) (aluminum oxide) . The crude extract, dissolved in a nonpolar solvent like petroleum ether, is loaded onto the alumina column. A gradient of increasing solvent polarity, typically achieved by adding diethyl ether to the petroleum ether, is then used to elute the different components. This process effectively removes a large portion of pigments like chlorophylls and carotenoids. An interesting aspect of using an acidic alumina column is that it promotes the oxidation of any reduced plastoquinol (PQH2-9) to the more stable oxidized form (PQ-9), which simplifies the subsequent purification and quantification.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A two-step chromatographic approach using orthogonal stationary phases can be particularly effective. After an initial fractionation on an alumina column, the PQ-9 containing fractions can be subjected to reverse-phase HPLC (RP-HPLC) . In this technique, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. This allows for the fine separation of PQ-9 from other closely related quinones and lipids. The use of a C18 column is a standard and robust method for the analytical and preparative isolation of Plastoquinone-9.

Quantification Methods

Accurate quantification of Plastoquinone-9 is essential for studying its abundance in different organisms and its response to various environmental conditions. Both spectrophotometric and chromatographic methods are employed for this purpose.

Spectrophotometry provides a relatively simple and rapid method for the quantification of Plastoquinone-9. This technique is based on the differential absorption of light by the oxidized and reduced forms of PQ-9. The oxidized form of Plastoquinone-9 exhibits a characteristic absorption maximum at approximately 255 nm.